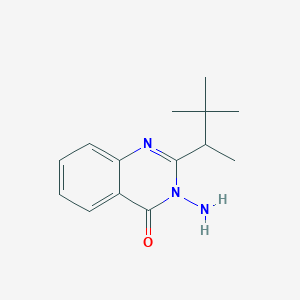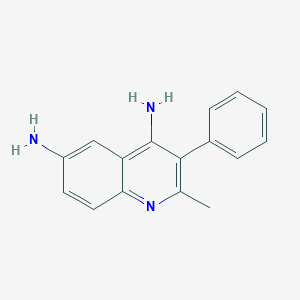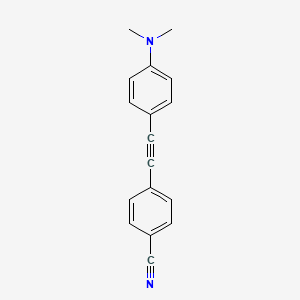
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound belonging to the purine family. It is structurally related to caffeine and theobromine, which are naturally occurring methylxanthines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the acylation of 1,3-dimethylxanthine. The general synthetic route can be summarized as follows:
Starting Material: 1,3-dimethylxanthine.
Reagent: Butyryl chloride.
Catalyst: Anhydrous aluminum chloride.
Solvent: Dichloromethane.
Reaction Conditions
- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- The mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various alkylated or acylated purine derivatives.
Scientific Research Applications
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Comparison
Caffeine: Known for its stimulant effects on the central nervous system. It has a higher degree of methylation compared to 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Theobromine: Found in cocoa and chocolate, it has milder stimulant effects and is structurally similar but lacks the butyryl group.
Theophylline: Used in the treatment of respiratory diseases like asthma. It shares the same core structure but differs in its functional groups.
Uniqueness
- The presence of the butyryl group in This compound imparts unique chemical and biological properties, distinguishing it from other methylxanthines.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7-butanoyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3/c1-4-5-7(16)15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3 |
InChI Key |
MZWAEHYAKJOENW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)
![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)


